molecular formula C4H4N2O2 B3044136 Uracil-5,6-D2 CAS No. 24897-52-7

Uracil-5,6-D2

Cat. No.: B3044136
CAS No.: 24897-52-7
M. Wt: 114.1 g/mol
InChI Key: ISAKRJDGNUQOIC-QDNHWIQGSA-N
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Description

Uracil-5,6-D2 is a deuterated form of uracil, a naturally occurring pyrimidine nucleobase found in ribonucleic acid (RNA). The deuterium atoms replace the hydrogen atoms at the 5 and 6 positions of the uracil molecule. This isotopic labeling is used in various scientific studies to trace and analyze biochemical pathways and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-5,6-D2 typically involves the incorporation of deuterium into the uracil molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high isotopic purity and yield. The product is then purified using techniques such as crystallization and chromatography to obtain the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions

Uracil-5,6-D2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form uracil derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the uracil ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Products include uracil-5,6-dione and other oxidized derivatives.

    Reduction: Products include dihydro-uracil derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated uracil or amino-uracil derivatives.

Scientific Research Applications

Uracil-5,6-D2 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of uracil in various chemical environments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of uracil in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of uracil-based drugs.

    Industry: Applied in the development of new materials and chemical processes where isotopic labeling provides insights into reaction pathways and product formation.

Mechanism of Action

The mechanism of action of Uracil-5,6-D2 involves its incorporation into biochemical pathways where uracil plays a role. The deuterium atoms act as tracers, allowing researchers to monitor the movement and transformation of the molecule. Molecular targets include enzymes involved in nucleotide metabolism, such as thymidylate synthase and ribonucleotide reductase. The pathways involved include DNA and RNA synthesis, where uracil is a key component.

Comparison with Similar Compounds

Similar Compounds

    Uracil: The non-deuterated form of Uracil-5,6-D2, commonly found in RNA.

    Thymine: A similar pyrimidine nucleobase found in deoxyribonucleic acid (DNA).

    Cytosine: Another pyrimidine nucleobase found in both DNA and RNA.

Uniqueness

This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and analyzing biochemical pathways. The presence of deuterium atoms allows for the use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the behavior and interactions of uracil in various systems.

Properties

IUPAC Name

5,6-dideuterio-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAKRJDGNUQOIC-QDNHWIQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=O)NC1=O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uracil-5,6-D2
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Uracil-5,6-D2
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Uracil-5,6-D2
Reactant of Route 4
Uracil-5,6-D2
Reactant of Route 5
Uracil-5,6-D2
Reactant of Route 6
Uracil-5,6-D2

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